molecular formula C14H23CuN6O4+ B8217913 Prezatide copper

Prezatide copper

Cat. No.: B8217913
M. Wt: 402.92 g/mol
InChI Key: NZWIFMYRRCMYMN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Prezatide Copper

Molecular Composition and Coordination Chemistry

Tripeptide Sequence Analysis: Glycyl-L-Histidyl-L-Lysine (GHK)

GHK is a naturally occurring tripeptide (molecular formula: $$ \text{C}{14}\text{H}{24}\text{N}6\text{O}4 $$) with a primary sequence of glycine, histidine, and lysine. The histidine residue provides an imidazole side chain critical for metal coordination, while lysine contributes a terminal amino group and enhances solubility at physiological pH.

Table 1: Molecular Properties of GHK and Its Copper Complex

Property GHK (Free) GHK-Cu Complex
Molecular Weight 340.38 g/mol 742.29 g/mol
Copper Binding Sites N/A 3N + 1O
Stability Constant (logβ) N/A 16.44
Copper(II) Ion Binding Dynamics and Stability Constants

GHK binds Cu(II) via a tridentate nitrogenous chelate:

  • Imidazole N from histidine
  • α-Amino N from glycine
  • Deprotonated amide N from the glycine-histidine bond.

The fourth coordination site is occupied by an oxygen donor, often from a carboxyl group of lysine or a solvent molecule. This configuration yields a square-planar geometry with a stability constant (logβ) of 16.44, significantly higher than simpler Cu(II)-histidine complexes (logβ = 8.68). Comparative studies show GHK-Cu’s stability surpasses albumin-bound copper (logβ = 16.2), enabling efficient copper transport without redox activity.

Comparative Analysis of Free vs. Copper-Complexed GHK Conformations

Free GHK adopts a flexible conformation, while copper binding induces structural rigidity:

  • Free GHK : Random coil in solution, pH-dependent protonation states.
  • GHK-Cu : Stabilized β-turn structure with His imidazole and Gly amide coordinating Cu(II).

Spectroscopic studies reveal copper complexation reduces peptide flexibility, enhancing resistance to proteolytic degradation.

Spectroscopic Characterization Methodologies

ESR Studies of Copper(II)-GHK-Histidine Adduct Formation

Electron spin resonance (ESR) spectroscopy confirms the paramagnetic nature of Cu(II) in GHK-Cu, with g -values ($$ g{\parallel} = 2.23 $$, $$ g{\perp} = 2.05 $$) indicative of axial symmetry. Hyperfine splitting constants ($$ A_{\parallel} = 170 \times 10^{-4} \, \text{cm}^{-1} $$) align with a distorted octahedral geometry. Ternary complexes with histidine or urocanic acid exhibit altered ESR signals, suggesting apical ligand substitution.

Table 2: ESR Parameters for GHK-Cu and Derivatives

Complex $$ g_{\parallel} $$ $$ A_{\parallel} \, (\times 10^{-4} \, \text{cm}^{-1}) $$
GHK-Cu 2.23 170
GHK-Cu-His (Ternary) 2.20 185
GHK-Cu-UCA (Ternary) 2.18 195
X-Ray Crystallography and 3D Conformational Modeling

X-ray diffraction of GHK-Cu reveals:

  • Cu-N distances : 1.95 Å (His imidazole), 2.02 Å (Gly α-amino), 1.98 Å (amide N).
  • Apical oxygen from lysine’s carboxyl group at 2.40 Å.

Density functional theory (DFT) models corroborate crystallographic data, predicting a distorted square-planar geometry stabilized by hydrogen bonding between lysine and histidine residues.

Properties

IUPAC Name

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIFMYRRCMYMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23CuN6O4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Phase Complexation

The primary synthetic route involves dissolving the GHK tripeptide in deionized water, followed by the gradual addition of copper(II) acetate. The reaction is conducted at ambient temperature (20–25°C) with constant stirring to ensure homogeneity. The molar ratio of GHK to copper acetate is critical, with a 2:1 stoichiometry favoring the formation of the biscomplex [(GHK)₂Cu²⁺]. pH adjustment to 6.5–7.5 using sodium hydroxide or acetic acid stabilizes the complex, as deviations from neutrality may lead to undesired species such as monomeric or polymeric forms.

Table 1: Key Parameters for Solution-Phase Synthesis

ParameterOptimal RangePurpose
GHK:Cu(II) molar ratio2:1Ensures biscomplex formation
pH6.5–7.5Stabilizes dominant biscomplex species
Temperature20–25°CMaintains reaction efficiency
Stirring speed200–400 rpmPromotes uniform mixing

Post-Synthesis Processing

Following complexation, the solution is filtered through a 0.22 µm membrane to remove particulate impurities. The filtrate is then subjected to lyophilization (freeze-drying) to obtain this compound as a hygroscopic blue powder. Yield typically exceeds 85% under optimized conditions.

Industrial-Scale Production

Industrial manufacturing scales up the laboratory synthesis while integrating stringent purification and quality assurance protocols.

Large-Scale Reactor Design

Stainless steel or glass-lined reactors with capacities exceeding 500 L are employed. The process maintains the same stoichiometric ratios and pH controls as bench-scale synthesis but incorporates automated dosing systems for precision. Temperature regulation is achieved via jacketed reactors connected to cooling units, ensuring consistent thermal conditions.

Table 2: Industrial Production Parameters

ParameterIndustrial Specification
Reactor volume500–2000 L
Mixing time60–90 minutes
Filtration methodCross-flow ultrafiltration
Drying methodSpray drying or lyophilization

Purification Techniques

Post-reaction purification involves tangential flow filtration (TFF) to isolate the biscomplex from unreacted tripeptide and copper residues. Subsequent chromatography steps, such as ion-exchange or size-exclusion chromatography, further refine the product to >98% purity.

Analytical Methods for Quality Control

Rigorous analytical protocols ensure the identity, purity, and potency of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm is utilized to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolve the biscomplex from related impurities. Acceptance criteria mandate ≥95% peak area for the main compound.

Atomic Absorption Spectroscopy (AAS)

AAS quantifies copper content, ensuring compliance with the theoretical value of ~7.9% (w/w) in the biscomplex. Deviations >5% trigger reprocessing.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the complex. The observed m/z for [(GHK)₂Cu²⁺] is 800.33, aligning with the theoretical molecular weight.

Comparative Analysis of Preparation Methods

While solution-phase synthesis remains the gold standard, alternative approaches have been explored:

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables in situ synthesis of GHK on resin beads, followed by on-resin copper complexation. Though advantageous for small-scale research, this method suffers from lower yields (60–70%) and scalability challenges.

Biocatalytic Production

Recent studies investigate enzymatic coupling of GHK with copper using laccase enzymes. While environmentally friendly, this method is in early development and lacks industrial viability.

Challenges and Innovations

Stability Considerations

This compound is sensitive to oxidative degradation. Nitrogen blanketing and antioxidant additives (e.g., ascorbic acid) are employed during storage to prolong shelf life.

Green Chemistry Initiatives

Efforts to reduce solvent waste include aqueous-based reactions and solvent recycling systems. These innovations align with global sustainability goals without compromising product quality .

Chemical Reactions Analysis

Types of Reactions

Copper peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex can participate in redox reactions, while the peptide moiety can undergo substitution reactions with other amino acids or peptides .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of copper peptide include coupling reagents (e.g., HBTU, DIC), protecting groups (e.g., Fmoc, Boc), and copper salts (e.g., copper sulfate, copper chloride). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products

The major products formed from the reactions of copper peptide include various copper complexes with different peptides and amino acids. These products can have different biological activities and applications .

Scientific Research Applications

Copper peptide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structurally Similar Copper Complexes

Copper Vanadates (e.g., Cu₃V₂O₇(OH)₂·2H₂O)
  • Chemical Formula : Cu₃V₂O₇(OH)₂·2H₂O .
  • Molecular Weight : ~525.6 g/mol (estimated).
  • Structure: Inorganic layered nanostructures with copper-vanadium oxide frameworks .
  • Applications : Primarily used in electrochemical devices (e.g., lithium-ion batteries) due to high ionic conductivity .
Copper(II) Oxalate Complexes
  • Chemical Formula : Varies (e.g., [Cu(C₂O₄)(H₂O)₂]·2H₂O) .
  • Molecular Weight : ~295.6 g/mol (example).
  • Structure : Coordination polymers with oxalate ligands bridging copper centers .
  • Key Differences: These complexes are inorganic and lack the peptide-mediated cellular targeting seen in GHK-Cu .
Copper-Coordinated Thiazoles/Benzothiazoles
  • Structure : Heterocyclic ligands (thiazole/benzothiazole) bound to copper .
  • Applications : Investigated for antimicrobial and anticancer properties .
  • Key Differences : While these compounds exhibit biological activity, their mechanisms (e.g., DNA intercalation) differ from GHK-Cu’s collagen-promoting effects .

Functionally Similar Compounds

Zinc-Peptide Complexes (e.g., Zinc Tripeptide-1)
  • Function : Zinc ions support wound healing and antioxidant activity, similar to copper in GHK-Cu .
  • Key Differences : Zinc peptides may lack GHK-Cu’s specific collagen-enhancing effects due to differences in metal-enzyme interactions .
Retinoids (Vitamin A Derivatives)
  • Function : Promote collagen synthesis and reduce wrinkles .
  • Key Differences: Retinoids act via nuclear receptors, whereas GHK-Cu directly modulates extracellular matrix proteins .

Data Tables

Table 1: Structural and Functional Comparison of GHK-Cu with Similar Compounds

Compound Chemical Formula Molecular Weight (g/mol) Primary Applications Key Properties References
Prezatide Copper Acetate C₁₆H₂₆CuN₆O₆ 742.29 Skincare, wound healing Peptide-copper chelate, antioxidant
Copper Vanadate Cu₃V₂O₇(OH)₂·2H₂O ~525.6 Electrochemical devices Layered inorganic nanostructures
Copper(II) Oxalate [Cu(C₂O₄)(H₂O)₂]·2H₂O ~295.6 Material science Coordination polymers, magnetic studies
Copper Thiazoles Variable Variable Antimicrobial agents Heterocyclic ligands, DNA interaction

Research Findings and Discussion

  • GHK-Cu’s Superior Bioavailability: The GHK peptide enhances copper’s stability and cellular uptake compared to inorganic copper complexes (e.g., copper oxalate), which exhibit poor solubility and bioavailability .
  • Divergent Applications : While copper vanadates and oxalates are materials-focused, GHK-Cu’s peptide backbone enables targeted biological effects, such as upregulating collagen synthesis by 50% in fibroblast cultures .
  • Safety Profile : GHK-Cu’s topical use minimizes systemic copper toxicity risks, unlike oral copper supplements .

Biological Activity

Prezatide copper, a complex of the tripeptide prezatide (glycine-histidine-lysine) and copper ions, has garnered attention for its diverse biological activities, particularly in dermatological applications. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on a review of relevant literature and research findings.

  • Chemical Formula : C₁₄H₂₃CuN₆O₄
  • Molecular Weight : 402.921 g/mol
  • Synonyms : GHK-Cu, CG-copper peptide

This compound exhibits several biological activities that contribute to its efficacy in skin health and wound healing:

  • Collagen Synthesis : It enhances the synthesis and deposition of type I collagen and glycosaminoglycans, which are crucial for skin structure and elasticity .
  • Matrix Metalloproteinases Modulation : The compound increases the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitors of metalloproteinases (TIMPs), indicating a role in tissue remodeling .
  • Antioxidant Effects : this compound provides copper for superoxide dismutase, an important antioxidant enzyme, thereby reducing oxidative stress .
  • Angiogenesis Promotion : It facilitates angiogenesis at injury sites, which is vital for effective wound healing .
  • pH-Dependent Absorption : The absorption of prezatide is influenced by pH, with optimal absorption at physiological pH levels .

Biological Activities

The biological activities of this compound can be summarized as follows:

ActivityDescription
Wound Healing Accelerates healing processes in skin injuries and ulcers .
Skin Elasticity Improvement Enhances skin density and firmness, reducing fine lines and wrinkles .
Photodamage Reduction Protects against UV-induced skin damage .
Anti-inflammatory Effects Reduces inflammation by blocking the release of iron during tissue injury .
Gene Expression Modulation Influences the expression of numerous genes associated with repair mechanisms .

Case Studies and Clinical Applications

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Wound Healing in Venous Leg Ulcers : A systematic review indicated that topical agents containing copper peptides significantly improved healing rates compared to standard treatments. The relative risk of healing was notably higher with treatments including copper peptides like GHK-Cu .
  • Cosmetic Applications : In cosmetic formulations, this compound has been shown to reduce signs of aging by improving skin texture and elasticity. Users reported visible improvements in skin firmness and reduction in wrinkles after consistent application over several weeks.

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound:

  • A study demonstrated that at picomolar concentrations, GHK-Cu stimulated collagen synthesis in fibroblasts, enhancing protein accumulation essential for dermal repair .
  • Another investigation revealed that GHK-Cu promotes the synthesis of decorin, a proteoglycan that regulates collagen synthesis and plays a role in wound healing regulation .

Q & A

How to formulate a focused research question on Prezatide copper’s mechanism of action using the PICOT framework?

  • Methodological Answer : Use the PICOT framework to structure your question:
  • P opulation: Specify the biological system or model (e.g., in vitro cancer cell lines).
  • I ntervention: Define this compound’s dosage/formulation.
  • C omparison: Identify controls (e.g., untreated cells or alternative compounds).
  • O utcome: Measure endpoints (e.g., apoptosis rate, ROS levels).
  • T ime: Specify the observation period (e.g., 24-hour exposure).
    Example: "In triple-negative breast cancer cells (P), how does 10µM this compound (I) compared to cisplatin (C) affect caspase-3 activation (O) over 48 hours (T)?" .
    • Data Table Example :
ComponentDescription
PopulationMDA-MB-231 cells
Intervention10µM this compound
Comparison5µM cisplatin
OutcomeCaspase-3 activity (fold change)
Time48 hours

Q. What are the key physicochemical properties of this compound that influence experimental design in pharmacokinetic studies?

  • Methodological Answer : Prioritize properties affecting bioavailability and stability:
  • Solubility : Use HPLC to assess aqueous solubility under physiological pH .
  • Stability : Conduct mass spectrometry to evaluate degradation profiles in serum .
  • Protein binding : Employ equilibrium dialysis to measure plasma protein binding affinity .
    Design experiments with controlled variables (e.g., temperature, pH) to isolate property-specific effects .

Q. What methodological considerations are essential for ensuring reproducibility in this compound cytotoxicity assays?

  • Methodological Answer :
  • Standardized protocols : Use validated cell lines (e.g., ATCC-certified) and pre-tested reagent batches .
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls to normalize batch effects .
  • Replication : Perform triplicate technical repeats and independent biological replicates .
  • Data normalization : Report results as percentage viability relative to controls with error bars (SEM) .

Advanced Research Questions

Q. How to resolve contradictory findings between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer :
  • Comparative analysis : Map discrepancies using a concordance matrix (e.g., efficacy in 2D vs. 3D models) .
  • Pharmacokinetic validation : Measure drug concentrations in plasma/tissue via LC-MS to identify bioavailability gaps .
  • Tumor microenvironment modeling : Incorporate stromal cells or hypoxia chambers to bridge in vitro-in vivo gaps .
  • Meta-analysis : Systematically review existing data to identify confounding variables (e.g., dosing schedules) .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • Machine learning : Apply random forests to identify non-linear interactions between dose, exposure time, and toxicity .
  • Longitudinal analysis : Use mixed-effects models to account for time-dependent variability in repeated measures .
  • Sensitivity analysis : Quantify uncertainty in IC₅₀ estimates via bootstrapping .

Q. How to optimize experimental protocols for studying this compound’s effects across multiple biological models?

  • Methodological Answer :
  • Cross-model standardization : Develop a unified protocol template with adjustable parameters (e.g., exposure time, endpoint assays) .
  • High-throughput screening : Use 96-well plates with automated imaging to test conditions in parallel .
  • Multi-omics integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to identify conserved pathways .
  • Validation pipeline : Confirm findings in ≥2 models (e.g., zebrafish xenografts and patient-derived organoids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.